molecular formula C9H10O4 B8422031 4-Methoxy-1,3-benzodioxole-5-methanol

4-Methoxy-1,3-benzodioxole-5-methanol

Cat. No.: B8422031
M. Wt: 182.17 g/mol
InChI Key: GPQNQOMACNAURT-UHFFFAOYSA-N
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Description

4-Methoxy-1,3-benzodioxole-5-methanol is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

(4-methoxy-1,3-benzodioxol-5-yl)methanol

InChI

InChI=1S/C9H10O4/c1-11-8-6(4-10)2-3-7-9(8)13-5-12-7/h2-3,10H,4-5H2,1H3

InChI Key

GPQNQOMACNAURT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=C1OCO2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 100 ml of ethanol, were charged 0.9 ml of ethanol containing 22.2 g of hydrochloric acid dissolved therein, 1.98 g of N-methylaminoacetaldehyde dimethylacetal, 1.0 g of 2-methoxy-3,4-methylenedioxybenzaldehyde, 10 ml of ethanol and 0.12 g of 5% palladium on carbon catalyst and hydrogenation was carried out at room temperature. The reaction was completed in 3 hours. The amount of hydrogen absorption was 103% of the theoretical amount. After the reaction was over, the catalyst was filtered out and 2N NaOH aqueous solution was added to the reaction mixture to make the filtrate alkaline (pH 11). The resulting mixture was then extracted with ethyl acetate. The liquid extract was analyzed by GC and LC to show 1.29 g of 2-methoxy-3,4-methylenedioxy-N-methylbenzylamino dimethylacetal (yield 82%), 0.11 g of 2-methoxy-3,4-methylenedioxybenzylalcohol (yield 11%) and 0.02 mg of 2-methoxy-3,4-methylenedioxy toluene (yield 2%), while 2-methoxy-3,4-methylenedioxybenzaldehyde of the starting material not being recognized (conversion rate:100%). The selectivity to the desired 2-methoxy-3,4-methylenedioxy-N-methylbenzylamino dimethylacetal was 88%.
Quantity
1.98 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.12 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0.9 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

The reaction was carried out in the same manner in Example 23 except for using 0.22 g of 5% platinum on carbon catalyst. The amount of hydrogen absorption was 111% of the theoretical amount. After the reaction was over, the catalyst was filtered out and 2N NaOH aqueous solution was added to the reaction mixture to make the filtrate alkaline (pH 11). The resulting mixture was then extracted with ethyl acetate. The liquid extract was analyzed by GC and LC to show 1.32 g of 2-methoxy-3,4-methylenedioxy-N-methylbenzylamino dimethylacetal (yield 84%), 0.13 g of 2-methoxy-3,4-methylenedioxybenzyl alcohol (yield 13%) and 4 mg of 2-methoxy-3,4-methylenedioxy toluene (yield 0.4%), and 0.6 mg of 2-methoxy-3,4-methylenedioxybenzaldehyde of the starting material (conversion rate:100%). The selectivity to the desired 2-methoxy-3,4-methylenedioxy-N-methylbenzylamino dimethylacetal was 87%.

Synthesis routes and methods III

Procedure details

To 100 ml of methanol, were charged 0.16 ml of methanol containing 25 g of hydrochloric acid dissolved therein, 0.79 g of N-methylaminoacetaldehyde dimethylacetal, 1.0 g of 2-methoxy-3,4-methylenedioxybenzaldehyde, 0.35 g of sodium cyanoborohydride and 10 ml of ethanol and stirred in an oil bath under a nitrogen stream at 70° C. for 2 hours. After the reaction was over, the reaction mixture was cooled to room temperature and 2N NaOH aqueous solution was added thereto to make the filtrate alkaline (pH 11). The resulting mixture was then extracted with ethyl acetate. The liquid extract was analyzed by GC and LC to show, as a product, 0.88 g of 2-methoxy-3,4-methylenedioxy-N-methylbenzylamino dimethylacetal (yield 56%) and 0.44 g of 2-methoxy-3,4-methylenedioxybenzyl alcohol (yield 44%), while 2-methoxy-3,4-methylenedioxybenzaldehyde of the starting material being not recognized (conversion rate:10%). The selectivity to the desired 2-methoxy-3,4-methylenedioxy-N-methylbenzylamino dimethylacetal was 56%.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.16 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

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